(2-((Dibutylamino)methyl)phenyl)boronic acid
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Overview
Description
(2-((Dibutylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with dibutylamine and formaldehyde. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium. The process may involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to improve efficiency and yield. The purification of the product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((Dibutylamino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
(2-((Dibutylamino)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-((Dibutylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dibutylamino methyl group, making it less versatile in certain reactions.
(2-(Aminomethyl)phenyl)boronic acid: Similar structure but with an amino group instead of a dibutylamino group, affecting its reactivity and applications.
(2-(Dimethylamino)methyl)phenylboronic acid: Contains a dimethylamino group, which may influence its solubility and reactivity compared to the dibutylamino derivative.
Uniqueness
(2-((Dibutylamino)methyl)phenyl)boronic acid is unique due to the presence of the dibutylamino methyl group, which can enhance its solubility and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[2-[(dibutylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO2/c1-3-5-11-17(12-6-4-2)13-14-9-7-8-10-15(14)16(18)19/h7-10,18-19H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGOKYDZHFQKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(CCCC)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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